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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

acetic-chloroacetic anhydride, a mixed anhydride of significant interest in organic synthesis.

While direct experimental thermodynamic data for this specific mixed anhydride is scarce in

published literature, this document synthesizes available information on its synthesis and

stability, presents key thermodynamic data for the closely related symmetrical chloroacetic

anhydride as a proxy, and details the robust experimental methodologies required for their

determination. The primary focus is on providing a deep understanding of the principles and

practical steps for characterizing the thermodynamic landscape of such reactive intermediates,

which is critical for process development, safety, and reaction optimization in the

pharmaceutical and fine chemical industries.

Introduction: The Significance of a Mixed Anhydride
Mixed anhydrides are versatile reagents in organic chemistry, serving as activated forms of

carboxylic acids for acylation reactions.[1] Acetic-chloroacetic anhydride (IUPAC: acetyl 2-

chloroacetate) is a prime example, combining the structural features of both acetic acid and

chloroacetic acid.[2] The presence of the electron-withdrawing chlorine atom in one of the acyl
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groups modifies the reactivity of the carbonyl centers, making it a subject of interest for

selective acylation.

Understanding the thermodynamic properties—such as the enthalpy of formation, heat

capacity, and Gibbs free energy—of a reactive intermediate like acetic-chloroacetic
anhydride is not merely an academic exercise. This data is fundamental to:

Process Safety: Predicting the heat evolution (exothermicity) of reactions is crucial for

designing safe and controllable manufacturing processes, preventing thermal runaways.

Reaction Design & Optimization: Thermodynamic data allows for the calculation of reaction

equilibria and helps in optimizing conditions (temperature, pressure) to maximize yield and

minimize byproducts.

Purification & Stability: Knowledge of phase change thermodynamics (enthalpy of fusion,

vaporization) informs the design of purification processes like distillation and crystallization. It

also helps predict the compound's stability under storage and reaction conditions.[3]

This guide will delve into the known characteristics of acetic-chloroacetic anhydride and

provide the necessary framework for its complete thermodynamic characterization.

Synthesis and Physicochemical Properties
Synthesis Route
Acetic-chloroacetic anhydride can be synthesized by the reaction of chloroacetic acid with

keten, typically in an aprotic solvent like benzene.[3] A slight excess of keten is passed through

a saturated solution of chloroacetic acid. The solvent is then removed under reduced pressure

at room temperature to yield the mixed anhydride.

Inherent Instability: A Key Thermodynamic
Consideration
A critical characteristic of mixed anhydrides is their propensity to undergo disproportionation

upon heating.[3] Acetic-chloroacetic anhydride can rearrange to form an equilibrium mixture

with the two corresponding symmetrical anhydrides: acetic anhydride and chloroacetic

anhydride.
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2 CH₃C(O)OC(O)CH₂Cl ⇌ (CH₃CO)₂O + (ClCH₂CO)₂O

This equilibrium is a crucial thermodynamic factor. Distillation at elevated temperatures is not a

viable purification method as it will drive this disproportionation, making it impossible to isolate

the pure mixed anhydride.[3] This underscores the importance of low-temperature synthesis

and handling.

Known Physicochemical Properties
Direct experimental data for the mixed anhydride is limited. The available information is

summarized below.

Property Value Source

Molecular Formula C₄H₅ClO₃ PubChem[2]

Molecular Weight 136.53 g/mol PubChem[2]

Physical Form Colorless, lachrymatory liquid RSC Publishing[3]

Freezing Point 4.14 - 7 °C RSC Publishing[3]

Core Thermodynamic Properties: A Data-Informed
Approach
As previously stated, experimentally determined thermodynamic values for acetic-
chloroacetic anhydride are not readily available in the literature. To provide a functional

framework for researchers, this section presents two key approaches:

Utilizing data from the closely related symmetrical chloroacetic anhydride as an illustrative

reference.

Discussing the theoretical and experimental pathways to determine the properties of the

target mixed anhydride.

Reference Data: Symmetrical Chloroacetic Anhydride
(C₄H₄Cl₂O₃)
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Chloroacetic anhydride (CAS 541-88-8) is the symmetrical anhydride formed from two

molecules of chloroacetic acid.[4] Its thermodynamic properties have been estimated using

computational methods like the Joback method and are available in databases.[5] This data

serves as a valuable benchmark for what can be expected for the mixed anhydride.

Thermodynami
c Property

Symbol Value Unit
Source
(Method)

Standard

Enthalpy of

Formation

ΔH°f -514.75 kJ/mol
Cheméo

(Joback)[5]

Standard Gibbs

Free Energy of

Formation

ΔG°f -403.90 kJ/mol
Cheméo

(Joback)[5]

Enthalpy of

Fusion
ΔHfus 18.90 kJ/mol

Cheméo

(Joback)[5]

Enthalpy of

Vaporization
ΔHvap 49.17 kJ/mol

Cheméo

(Joback)[5]

Boiling Point

(Normal)
Tb 476.20 K NIST[6]

Melting Point Tf 316.77 K (43.62 °C)
Cheméo

(Joback)[5]

Enthalpy of Mixing and Formation of the Mixed
Anhydride
The enthalpy of formation for the mixed anhydride cannot be assumed to be the average of

acetic anhydride and chloroacetic anhydride. The interaction between the two different acyl

groups gives rise to an enthalpy of mixing (also known as excess enthalpy).[7] This value

represents the heat absorbed or released when the components are mixed and is a

consequence of the differing intermolecular forces between like and unlike molecules.[7] The

overall enthalpy of formation of the mixed anhydride is a combination of the enthalpies of the

constituent parts and this enthalpy of mixing.
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Experimental Determination of Thermodynamic
Properties
The most robust method for determining the standard enthalpy of formation (ΔH°f) of an

organic compound is through combustion calorimetry.[8][9] This technique measures the heat

evolved during the complete combustion of the substance in a high-pressure oxygen

environment.[10]

The Principle: From Heat of Combustion to Enthalpy of
Formation
The core principle relies on Hess's Law.[11] The enthalpy of formation cannot usually be

measured directly. Instead, we measure the standard enthalpy of combustion (ΔH°c) and use it

in a thermodynamic cycle. The overall equation is:

ΔH°c = ΣΔH°f (products) - ΣΔH°f (reactants)[10][11]

For the combustion of acetic-chloroacetic anhydride (C₄H₅ClO₃):

C₄H₅ClO₃(l) + 3.5 O₂(g) → 4 CO₂(g) + 2 H₂O(l) + HCl(g)

By rearranging the formula, we can solve for the enthalpy of formation of the anhydride:

ΔH°f (C₄H₅ClO₃) = [4 * ΔH°f (CO₂) + 2 * ΔH°f (H₂O) + ΔH°f (HCl)] - ΔH°c (C₄H₅ClO₃)

The standard enthalpies of formation for the products (CO₂, H₂O, HCl) are well-established, so

the key is the precise experimental measurement of ΔH°c.[10]

Experimental Protocol: Bomb Calorimetry
The following is a detailed protocol for determining the enthalpy of combustion using an

isoperibol bomb calorimeter.

Objective: To accurately measure the heat released during the complete combustion of acetic-
chloroacetic anhydride to calculate its standard enthalpy of formation.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10961834/
https://www.reddit.com/r/askscience/comments/2l5v95/how_to_do_chemists_determine_standard_enthalpies/
http://www.jpyro.co.uk/wp-content/uploads/j10_07_88gsw.pdf
https://chem.libretexts.org/Courses/Widener_University/Widener_University%3A_Chem_135/06%3A_Thermochemistry/6.05%3A_Enthalpy-_Heat_of_Formation
http://www.jpyro.co.uk/wp-content/uploads/j10_07_88gsw.pdf
https://chem.libretexts.org/Courses/Widener_University/Widener_University%3A_Chem_135/06%3A_Thermochemistry/6.05%3A_Enthalpy-_Heat_of_Formation
https://www.benchchem.com/product/b1641655?utm_src=pdf-body
http://www.jpyro.co.uk/wp-content/uploads/j10_07_88gsw.pdf
https://www.benchchem.com/product/b1641655?utm_src=pdf-body
https://www.benchchem.com/product/b1641655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1641655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoperibol Bomb Calorimeter

High-Pressure Oxygen Cylinder

Benzoic Acid (certified standard for calibration)

Acetic-Chloroacetic Anhydride sample

Fuse Wire (e.g., platinum or nickel-chromium)

Sample crucible (silica or platinum)

Distilled water

Digital thermometer (resolution ±0.001 K)

Methodology:

Calorimeter Calibration (Determining the Heat Capacity, Ccal):

Causality: The first step is to determine the heat capacity of the entire calorimeter system

(the "bomb," water, stirrer, etc.). This is essential because this system will absorb the heat

from the combustion. Benzoic acid is used as a standard because its enthalpy of

combustion is known with high accuracy.

Procedure:

1. Press a pellet of benzoic acid of known mass (~1 g).

2. Measure a length of fuse wire, weigh it, and secure it to the bomb electrodes, ensuring it

is in contact with the pellet.

3. Place the crucible in the bomb head. Add 1 mL of distilled water to the bomb to ensure

all water produced during combustion is in the liquid state and to absorb acidic gases.

4. Seal the bomb and charge it with pure oxygen to a pressure of ~30 atm.

5. Submerge the bomb in a known mass of water in the calorimeter jacket.
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6. Allow the system to reach thermal equilibrium while stirring. Record the temperature at

regular intervals for 5-10 minutes (the "pre-fire" period).

7. Ignite the sample by passing a current through the fuse wire.

8. Record the temperature rise at regular intervals until a maximum is reached, and then

for a further 5-10 minutes as it cools (the "post-fire" period).

9. Calculate Ccal using the known energy of combustion of benzoic acid and the corrected

temperature change.

Sample Combustion (Acetic-Chloroacetic Anhydride):

Causality: This step uses the now-known heat capacity of the calorimeter to measure the

heat released by the target compound.

Procedure:

1. Place a known mass (~0.8 g) of the liquid acetic-chloroacetic anhydride into the

crucible.

2. Repeat steps 1.2 through 1.8 as performed for the benzoic acid standard.

Data Analysis and Corrections:

Causality: Raw temperature data is insufficient. Corrections must be applied to account for

heat exchange with the surroundings and the energy from side reactions, reducing the

data to standard conditions.[8]

Procedure:

1. Plot the temperature vs. time data to determine the corrected temperature change (ΔT),

accounting for heat loss during the experiment.

2. Calculate the total heat released (q_total) = Ccal * ΔT.

3. Correct for the heat released by the combustion of the fuse wire.
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4. Perform Washburn corrections: These complex but critical corrections adjust the

measured energy from the actual bomb conditions (high pressure, aqueous solution) to

standard state conditions (1 bar pressure for all components). This involves calculating

the energy associated with the formation of nitric acid (from trace N₂ in the bomb) and

correcting for the energy of solution of the gaseous products (CO₂, HCl) in the bomb

water.[8]

5. The final corrected energy is the standard internal energy of combustion, ΔU°c.

6. Convert ΔU°c to the standard enthalpy of combustion, ΔH°c, using the relation ΔH = ΔU

+ Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the reaction.

Visualization of the Calorimetry Workflow
The following diagram illustrates the logical flow of a combustion calorimetry experiment.
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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
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Applications in Process Chemistry and Drug
Development
The thermodynamic data derived from the methods above are directly applicable to real-world

challenges in chemical development:

Thermal Hazard Assessment: The enthalpy of combustion is a worst-case indicator of the

energy that can be released. More practically, the enthalpy of reaction for its intended use

(e.g., acylation) can be measured using a Reaction Calorimeter (RC1). This data is used to

model potential adiabatic temperature rises and ensure that cooling capacity is sufficient.

Yield Prediction: The Gibbs free energy of formation (ΔG°f), calculated from ΔH°f and

entropy (S°), allows for the prediction of the equilibrium constant (K_eq) for a reaction. This

helps scientists understand the theoretical maximum yield and whether a reaction is

thermodynamically favorable.

Solvent Selection & Crystallization: Enthalpy of fusion and data on solubility thermodynamics

are critical for developing robust crystallization processes to isolate and purify the desired

product, a common step in active pharmaceutical ingredient (API) manufacturing.

Safety Considerations
As a reactive acid anhydride, acetic-chloroacetic anhydride requires careful handling.

Reactivity: It is expected to be highly moisture-sensitive, hydrolyzing to form acetic acid and

chloroacetic acid.[4][12] Contact with water, alcohols, amines, and bases should be avoided.

[12]

Toxicity: It is a lachrymator (induces tearing).[3] Due to its components, it should be

considered corrosive and toxic upon inhalation, ingestion, and skin contact.[13]

Handling: All manipulations should be performed in a certified chemical fume hood.

Personnel should wear appropriate personal protective equipment (PPE), including safety

goggles, a face shield, and chemical-resistant gloves.

Conclusion
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Acetic-chloroacetic anhydride is a valuable synthetic intermediate whose full potential is

linked to a thorough understanding of its thermodynamic properties. While direct experimental

data is not prevalent, this guide has established a clear pathway for its characterization. By

leveraging data from analogous compounds like chloroacetic anhydride and applying rigorous

experimental techniques such as combustion calorimetry, researchers can obtain the critical

data needed for safe, efficient, and scalable chemical synthesis. The principles and protocols

outlined herein provide a robust foundation for scientists in drug development and process

chemistry to confidently investigate and utilize this and other reactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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